![molecular formula C12H14N2S B13258067 4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13258067.png)
4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine is a heterocyclic compound that contains a pyridine ring substituted with a methyl group and an amine group, which is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine precursor.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyridine ring or the thiophene ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, Lewis acids, bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine or thiophene derivatives.
Substitution: Various substituted pyridine or thiophene derivatives.
Scientific Research Applications
4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenemethylamine and 2-thiopheneethylamine share the thiophene ring structure.
Pyridine Derivatives: Compounds like 4-methylpyridine and 3-aminopyridine share the pyridine ring structure.
Uniqueness
4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine is unique due to the combination of the pyridine and thiophene rings, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-methyl-N-(1-thiophen-2-ylethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H14N2S/c1-9-5-6-13-8-11(9)14-10(2)12-4-3-7-15-12/h3-8,10,14H,1-2H3 |
InChI Key |
LEQVFNUIBUWZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13257986.png)
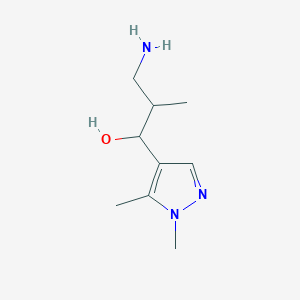
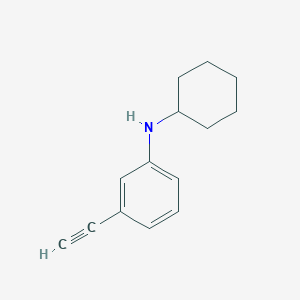

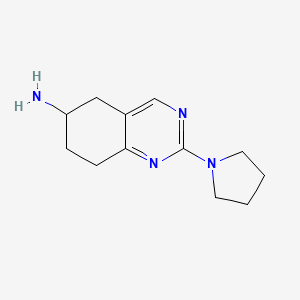
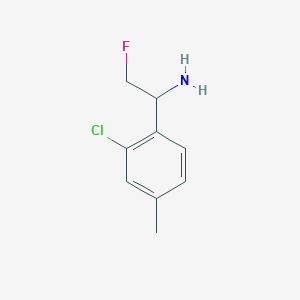
![n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13258011.png)
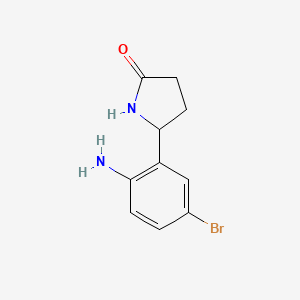

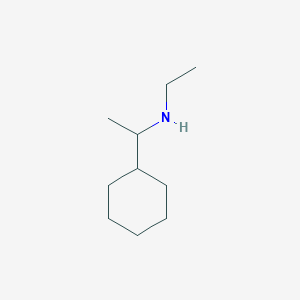
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13258027.png)
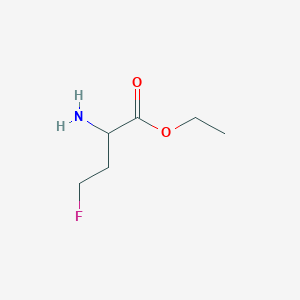

![Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13258038.png)
